6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
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Overview
Description
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolopyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization and Annulation: These reactions are commonly used in the synthesis of pyrrolopyrazine derivatives.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to the modulation of various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine: This compound has a similar structure but differs in the position of the bromine atom.
Pyrrolopyrazine Derivatives: These compounds share the pyridopyrazine scaffold and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H2BrCl2N3 |
---|---|
Molecular Weight |
278.92 g/mol |
IUPAC Name |
6-bromo-2,3-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
InChI Key |
LKAZZLBPPMSVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Br |
Origin of Product |
United States |
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